molecular formula C15H16N2O2 B14005282 6,6-Dimethyl-5-(4-methylphenyl)-3,5-dihydrofuro[2,3-d]pyrimidin-4-one CAS No. 27228-59-7

6,6-Dimethyl-5-(4-methylphenyl)-3,5-dihydrofuro[2,3-d]pyrimidin-4-one

Cat. No.: B14005282
CAS No.: 27228-59-7
M. Wt: 256.30 g/mol
InChI Key: WOKQEAXKGDCGOK-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5-(4-methylphenyl)-3,5-dihydrofuro[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Chemical Reactions Analysis

6,6-Dimethyl-5-(4-methylphenyl)-3,5-dihydrofuro[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6,6-Dimethyl-5-(4-methylphenyl)-3,5-dihydrofuro[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5-(4-methylphenyl)-3,5-dihydrofuro[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6,6-Dimethyl-5-(4-methylphenyl)-3,5-dihydrofuro[2,3-d]pyrimidin-4-one include other pyrimidine derivatives such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrido[2,3-d]pyrimidine: Used in the development of kinase inhibitors.

    Quinazoline: Widely studied for its therapeutic potential . The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

27228-59-7

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

6,6-dimethyl-5-(4-methylphenyl)-3,5-dihydrofuro[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H16N2O2/c1-9-4-6-10(7-5-9)12-11-13(18)16-8-17-14(11)19-15(12,2)3/h4-8,12H,1-3H3,(H,16,17,18)

InChI Key

WOKQEAXKGDCGOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(N=CNC3=O)OC2(C)C

Origin of Product

United States

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